molecular formula C18H12N2O2 B11836923 5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid CAS No. 199285-56-8

5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid

Cat. No.: B11836923
CAS No.: 199285-56-8
M. Wt: 288.3 g/mol
InChI Key: NKPKJXBXHKZNBQ-UHFFFAOYSA-N
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Description

5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid is a complex organic compound that features a cyano group, a naphthalene moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve the use of solvents like acetic acid and catalysts such as sodium acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The exact mechanism of action for 5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid is not well-documented. it is likely that the compound interacts with specific molecular targets through its functional groups, influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.

Properties

CAS No.

199285-56-8

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

5-[cyano(naphthalen-1-yl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C18H12N2O2/c19-9-17(13-8-14(18(21)22)11-20-10-13)16-7-3-5-12-4-1-2-6-15(12)16/h1-8,10-11,17H,(H,21,22)

InChI Key

NKPKJXBXHKZNBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C#N)C3=CC(=CN=C3)C(=O)O

Origin of Product

United States

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